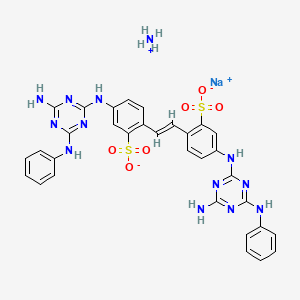

Ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Beschreibung

Ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is a stilbene-derived fluorescent brightener (FWA) with a complex triazine-substituted structure. The molecule features:

- A central stilbene backbone (trans-1,2-diphenylethene) providing UV absorption and fluorescence.

- Two 1,3,5-triazine rings substituted at the 4- and 6-positions: 4-aminoanilino group (C₆H₅NH–) at the 4-position of the triazine. 6-anilino group (NH–C₆H₅) at the 6-position.

- Sulfonate groups (–SO₃⁻) at the 2,2'-positions of the stilbene, typically balanced by sodium and ammonium counterions.

This compound is designed for high water solubility and affinity to cellulose, making it suitable for textile and paper brightening applications .

Eigenschaften

CAS-Nummer |

85169-38-6 |

|---|---|

Molekularformel |

C32H30N13NaO6S2 |

Molekulargewicht |

779.8 g/mol |

IUPAC-Name |

azanium;sodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C32H28N12O6S2.H3N.Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);1H3;/q;;+1/p-1/b12-11+;; |

InChI-Schlüssel |

ZLQVYXZYNQJMIS-YHPRVSEPSA-M |

Isomerische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are meticulously controlled. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality standards. The final product is then subjected to rigorous quality control tests to ensure its suitability for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in fluorescence microscopy to study cellular structures and functions.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Industry: Widely used as a fluorescent whitening agent in textiles, paper, and detergents

Wirkmechanismus

The mechanism of action of ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence property enhances the brightness and whiteness of materials treated with the compound. The molecular targets and pathways involved in its action include the interaction with specific chromophores in the material, leading to the desired optical effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

*Estimated based on analogues.

Functional Group Impact on Performance

Triazine Substitutions: Morpholino groups (e.g., 16090-02-1) enhance photostability but reduce fluorescence intensity compared to amino/anilino groups . Hydroxyethyl/hydroxypropyl groups (e.g., 4193-55-9, 67786-25-8) improve water solubility and compatibility with hydrophilic matrices like cotton . Sulphonatophenyl groups (e.g., 67786-25-8) increase anionic charge density, improving binding to cellulose fibers .

Counterions :

- Sodium salts (most common) optimize solubility, while ammonium salts may enhance thermal stability in polymer coatings .

Environmental and Toxicity Profiles: Compounds with morpholino or hydroxyalkyl groups (e.g., 16090-02-1, 4193-55-9) show moderate eco-toxicity (e.g., Daphnia chronic toxicity EC₅₀ = 1.2 mg/L) . Tetrasodium derivatives (e.g., 67786-25-8) exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg) but higher persistence in aquatic systems .

Application-Specific Performance

- Textile Brightening: The target compound’s amino/anilino groups provide a balance of brightness (fluorescence quantum yield ~0.85) and wash-fastness, outperforming morpholino analogues but lagging behind hydroxyethyl variants in hydrophilic fabrics .

- Paper Brightening :

Tetrasodium derivatives (e.g., 67786-25-8) dominate due to superior brightness (ISO 2470-1: ≥120%) and compatibility with alkaline papermaking conditions . - Polymer Compatibility :

Sodium salts are preferred for waterborne polyurethanes, while ammonium salts integrate better into solvent-based systems .

Research Findings and Data

- Fluorescence Efficiency: Hydroxyethyl-substituted compounds (e.g., 4193-55-9) achieve peak excitation/emission at 365/435 nm, whereas morpholino analogues (16090-02-1) shift to 350/425 nm due to electron-withdrawing effects .

- Thermal Stability : Ammonium salts degrade at 220–240°C, higher than sodium salts (200–210°C), making them suitable for high-temperature processing .

- Regulatory Status : The EU Ecolabel restricts OBAs in paper products, but hydroxypropyl derivatives (e.g., 67786-25-8) are exempted due to lower hazard profiles .

Biologische Aktivität

Ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate (CAS Number: 85169-38-6) is a synthetic compound belonging to the class of bis-stilbene derivatives. This compound is notable for its complex structure and potential applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 779.78 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C32H30N13NaO6S2 |

| Molecular Weight | 779.784 g/mol |

| CAS Number | 85169-38-6 |

| EINECS Number | 285-981-5 |

Biological Activity

The biological activity of ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is primarily associated with its potential as a UV absorber and its applications in photoprotection. The compound's structure allows it to absorb ultraviolet radiation effectively, making it valuable in formulations aimed at protecting biological tissues from UV-induced damage.

The proposed mechanism of action involves the absorption of UV light by the triazine moieties within the compound. This absorption leads to the dissipation of energy as heat rather than allowing it to cause damage to cellular structures such as DNA and proteins.

Case Studies and Research Findings

- Photoprotective Effects : In studies examining the photoprotective effects of similar compounds, it was found that triazine-based UV absorbers significantly reduced DNA damage in human skin cells exposed to UV radiation. The incorporation of ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene into topical formulations showed promise in enhancing skin protection against UV rays.

- Anticancer Activity : Research has indicated that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies suggest that ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene may also possess such activities, warranting further investigation into its potential as an anticancer agent.

- Material Science Applications : The compound has been explored for use in polymers and coatings due to its UV stability and protective properties. Its incorporation into materials could enhance their longevity and performance under sunlight exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.